molecular formula C27H27NO4.C4H4O4 B237269 Morphinan-6-one, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-7-(phenylmethylene)-, (5alpha)- CAS No. 129468-28-6

Morphinan-6-one, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-7-(phenylmethylene)-, (5alpha)-

Cat. No. B237269
CAS RN: 129468-28-6
M. Wt: 429.5 g/mol
InChI Key: WXOUFNFMPVMGFZ-XEGDMQTMSA-N
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Description

“Morphinan-6-one, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-, (5alpha)-” is a derivative of noroxymorphone that is the N-cyclopropylmethyl congener of NALOXONE . It is a narcotic antagonist that is effective orally, longer lasting and more potent than naloxone, and has been proposed for the treatment of heroin addiction .


Molecular Structure Analysis

The molecular formula of this compound is C20H23NO5 . The structure is complex, with several functional groups including a cyclopropylmethyl group, an epoxy group, and multiple hydroxy groups .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 357.41 . Its pKa is predicted to be 8.73±0.40 .

Scientific Research Applications

Synthesis and Structure-Activity Relationship

  • Novel Synthesis of Ortho Ester Derivatives : A novel method for synthesizing ortho ester derivatives, potentially useful as selective epsilon opioid receptor ligands, was developed. This resulted in unexpected derivatives of 17-(cyclopropylmethyl)-4,5alpha-epoxy morphinan, with their structures confirmed by NMR and mass spectra (Watanabe, Kai, & Nagase, 2006).
  • Ligands for Opioid Receptors : Epimeric 6-iodo-3,14-dihydroxy-17-(cyclopropylmethyl)-4,5 alpha-epoxymorphinans were synthesized and evaluated as potential ligands for opioid receptor single photon emission computed tomography. These compounds were found to bind with high affinity to mu, delta, and kappa receptors in vitro and cross the blood-brain barrier effectively (de Costa et al., 1992).
  • Structure-Activity Relationship Studies : Detailed structure-activity relationship studies of various opioid ligands, including those with a 17-cyclopropylmethyl group at position 17 of the epoxymorphinan skeleton, have shown distinct patterns correlating certain structural features with opioid receptor agonism or antagonism (Obeng et al., 2018).

Pharmacological Properties

  • Kappa-Opioid Receptor Agonism : The compound 17-cyclopropylmethyl-3,14beta-dihydroxy-4,5alpha-epoxy morphinan has been studied for its effects on kappa-opioid receptors. It acts as a full agonist for the kappa-opioid receptor and as a partial agonist for the mu-opioid receptor, with specific interactions at receptor subtypes (Seki et al., 1999).

Novel Derivatives and Analogues

  • Catalytic Aerobic Oxidation of Nor-Binaltorphimine Analogs : The oxidation of nor-Binaltorphimine (nor-BNI) analogs, which lack the 4,5-epoxy bridge, led to the discovery of a compound with high affinity and selectivity for the kappa opioid receptor. This demonstrates the potential for developing more selective ligands through structural modifications (Osa et al., 2007).

Clinical and Pharmacological Implications

  • PET Imaging Agent Development : CycloFOXY, a fluorinated derivative of naltrexone and a potential ligand for labeling opiate receptors in positron emission tomography, was found to label mu and kappa opiate binding sites. This has clinical implications for the visualization of opiate receptors using imaging techniques (Rothman & Mclean, 1988).

Additional Insights

  • Potential in Substance Abuse Treatment : The study of compounds such as BU74, a bridged morphinan with kappa opioid receptor agonism and delayed opioid antagonism, suggests potential applications in the treatment of substance abuse (Husbands et al., 2005).

Mechanism of Action

While the exact mechanism of action for this specific compound isn’t available, it’s known that morphine and structurally related derivatives mediate their effects via the activation of opioid receptors, with the mu-opioid receptor subtype as the primary molecular target .

Future Directions

Research efforts are needed to overcome the limitations of present pain therapies with the aim to improve treatment efficacy and to reduce complications . This includes the development of safer pain therapeutics and the discovery of opioid analgesics with more favorable pharmacological properties, potent analgesia, and fewer undesirable effects .

properties

IUPAC Name

(4R,4aS,6Z,7aR,12bS)-6-benzylidene-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO4/c29-20-9-8-18-13-21-27(31)14-19(12-16-4-2-1-3-5-16)23(30)25-26(27,22(18)24(20)32-25)10-11-28(21)15-17-6-7-17/h1-5,8-9,12,17,21,25,29,31H,6-7,10-11,13-15H2/b19-12-/t21-,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXOUFNFMPVMGFZ-XEGDMQTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC34C5C(=O)C(=CC6=CC=CC=C6)CC3(C2CC7=C4C(=C(C=C7)O)O5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1CN2CC[C@]34[C@@H]5C(=O)/C(=C\C6=CC=CC=C6)/C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

129468-28-6
Record name 7-Benzylidenenaltrexone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129468286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Morphinan-6-one, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-7-(phenylmethylene)-, (5alpha)-
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Morphinan-6-one, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-7-(phenylmethylene)-, (5alpha)-
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Morphinan-6-one, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-7-(phenylmethylene)-, (5alpha)-
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Morphinan-6-one, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-7-(phenylmethylene)-, (5alpha)-
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Morphinan-6-one, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-7-(phenylmethylene)-, (5alpha)-
Reactant of Route 6
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Morphinan-6-one, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-7-(phenylmethylene)-, (5alpha)-

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